Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising an isoxazole ring, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of 3-methylisoxazole-5-carboxylic acid with an appropriate amine to form the carboxamide intermediate. This intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate: Similar structure but with a benzofuran ring instead of a thiophene ring.
Ethyl 2-(3-methylisoxazole-5-carboxamido)-4-phenylthiazole-5-carboxylate: Contains a thiazole ring instead of a thiophene ring.
These compounds share structural similarities but differ in their specific ring systems, which can influence their chemical reactivity and biological activities
Properties
IUPAC Name |
ethyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-23-18(22)16-13(19-17(21)14-9-11(2)20-24-14)10-15(25-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMOIWNRSAOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.